Galanin,porcine

Description

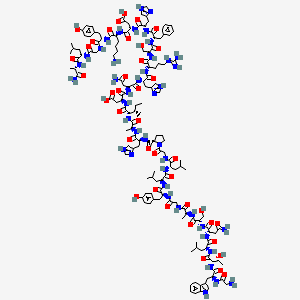

Galanin, porcine (pGalanin), is a 29-amino acid neuropeptide first isolated from porcine intestinal extracts . It is widely distributed in the central and peripheral nervous systems, with significant roles in modulating neurotransmitter release, nociception, cognition, and endocrine functions . In humans, pGalanin has been extensively studied for its involvement in Alzheimer’s disease (AD), where it inhibits cholinergic signaling in the basal forebrain, exacerbating cognitive deficits . Its structure includes a conserved N-terminal domain (residues 1–15) critical for receptor binding and a variable C-terminal region that influences stability and receptor subtype selectivity .

Properties

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C146H213N43O40/c1-15-75(10)119(187-123(207)78(13)167-129(213)101(51-84-60-154-68-162-84)182-143(227)110-31-24-42-189(110)116(200)65-161-124(208)93(43-71(2)3)173-130(214)95(45-73(6)7)174-132(216)98(49-82-34-38-88(194)39-35-82)170-114(198)63-159-122(206)77(12)166-141(225)108(66-190)186-137(221)105(55-112(150)196)179-131(215)96(46-74(8)9)183-145(229)120(79(14)192)188-140(224)100(168-113(197)58-148)50-83-59-158-90-28-20-19-27-89(83)90)144(228)184-107(57-118(203)204)139(223)180-104(54-111(149)195)136(220)178-102(52-85-61-155-69-163-85)134(218)172-92(30-23-41-157-146(152)153)127(211)185-109(67-191)142(226)176-99(47-80-25-17-16-18-26-80)133(217)177-103(53-86-62-156-70-164-86)135(219)181-106(56-117(201)202)138(222)171-91(29-21-22-40-147)126(210)175-97(48-81-32-36-87(193)37-33-81)125(209)160-64-115(199)169-94(44-72(4)5)128(212)165-76(11)121(151)205/h16-20,25-28,32-39,59-62,68-79,91-110,119-120,158,190-194H,15,21-24,29-31,40-58,63-67,147-148H2,1-14H3,(H2,149,195)(H2,150,196)(H2,151,205)(H,154,162)(H,155,163)(H,156,164)(H,159,206)(H,160,209)(H,161,208)(H,165,212)(H,166,225)(H,167,213)(H,168,197)(H,169,199)(H,170,198)(H,171,222)(H,172,218)(H,173,214)(H,174,216)(H,175,210)(H,176,226)(H,177,217)(H,178,220)(H,179,215)(H,180,223)(H,181,219)(H,182,227)(H,183,229)(H,184,228)(H,185,211)(H,186,221)(H,187,207)(H,188,224)(H,201,202)(H,203,204)(H4,152,153,157)/t75-,76-,77-,78-,79+,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,119-,120-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLZIZIJTGAYEKK-CIJSCKBQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N)NC(=O)C(C)NC(=O)C(CC5=CNC=N5)NC(=O)C6CCCN6C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@@H]6CCCN6C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C146H213N43O40 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3210.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tissue Extraction and Heat Denaturation

The initial isolation of porcine galanin from intestinal extracts involved boiling hypothalamic or adrenal tissues to denature proteases, followed by homogenization in acidic conditions (1 M acetic acid). This heat-denaturation step, critical for preserving peptide integrity, was optimized at 100°C for 10 minutes, yielding a 1.5–2.0 mg/kg extraction efficiency from adrenal glands. Subsequent acetone precipitation (2:1 v/v acetone-to-supernatant ratio) removed hydrophobic contaminants while retaining galanin immunoreactivity.

Detection via C-Terminal Amide Analysis

Galanin was identified using a chemical assay targeting its C-terminal amide group, a hallmark of bioactive neuropeptides. This method involved dansyl chloride derivatization followed by thin-layer chromatography, which distinguished amidated peptides from non-amidated degradation products. The assay confirmed that 90% of galanin immunoreactivity in porcine adrenal extracts corresponded to the amidated form.

Chromatographic Purification Strategies

Reverse-Phase HPLC

Purification of native galanin employed C-18 reverse-phase columns with trifluoroacetic acid (TFA)/acetonitrile gradients. A representative protocol used:

-

Column : YMCgel ODS-AM 120-S50 (21.5 × 300 mm)

-

Gradient : 20–60% acetonitrile over 120 minutes

-

Flow rate : 4 ml/min

This yielded galanin with >95% purity, as verified by Edman sequencing. Co-eluting peptides, including preprogalanin-(24–61) and -(26–61), were resolved using a shallower gradient (0.5% acetonitrile/minute).

Affinity Chromatography for Receptor Studies

The galanin receptor (GALR1) was solubilized from porcine brain membranes using 10 mM CHAPS and purified via affinity chromatography on a galanin-coupled agarose matrix. This single-step process achieved a 300,000-fold purification with 31% recovery, yielding a 54 kDa protein confirmed by SDS-PAGE and cross-linking assays.

Table 1: Comparative Purification Efficiency of Galanin and Its Receptor

| Method | Yield (%) | Purity (%) | Binding Activity (nmol/mg) |

|---|---|---|---|

| Reverse-Phase HPLC | 45 | 95 | N/A |

| Affinity Chromatography | 31 | >99 | 17 |

Solid-Phase Peptide Synthesis

Full-Length Galanin Synthesis

The 29-residue peptide was synthesized on p-methylbenzhydrylamine resin using t-butoxycarbonyl (Boc) chemistry. Key steps included:

-

Coupling : Dicyclohexylcarbodiimide (DCC) activation for all residues except Asn and Gln, which used hydroxybenzotriazole esters.

-

Sidechain Protection : Benzyl groups for Ser/Thr, p-bromobenzyloxycarbonyl for Tyr.

-

Cleavage : Hydrogen fluoride (HF) with 8% p-cresol and 2% ethanedithiol at 0°C for 40 minutes.

The crude product was purified via C-18 HPLC, achieving >96% purity (CAS: 88813-36-9).

Fragment Production for Functional Studies

Enzymatic and chemical cleavage generated galanin fragments:

Table 2: Bioactivity of Synthetic Galanin Fragments

| Fragment | Receptor Affinity (IC50, nM) | In Vivo Hyperglycemia (Dog) |

|---|---|---|

| Galanin 1–29 | 0.24 (GALR2), 4.3 (GALR1) | 30% glucose increase |

| Galanin 1–16 | 12.5 (GALR2) | No effect |

| Galanin 17–29 | >1000 | No effect |

Structural Analysis and Sequencing

Edman Degradation and Mass Spectrometry

N-terminal sequencing of native galanin revealed the sequence Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala. C-terminal analysis via carboxypeptidase Y digestion confirmed the amidation at Ala29. Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry measured a molecular weight of 3208.63 Da, matching the theoretical mass.

cDNA Cloning of Precursor Protein

Cloning of the porcine preprogalanin gene identified a 123-amino acid precursor with a 24-residue signal peptide. The mature galanin sequence (residues 25–53) is flanked by dibasic cleavage sites (Arg24-Arg25 and Lys53-Arg54), explaining the presence of N-terminally extended forms in adrenal extracts.

Receptor Binding and Functional Assays

Radioligand Binding Studies

125I-galanin was prepared using the chloramine-T method, achieving specific activity of 2000 Ci/mmol. Binding assays with pig brain membranes showed a Kd of 0.24 nM for GALR2 and 4.3 nM for GALR1. GTPγS binding assays confirmed that GALR2 coupling remained intact after purification, unlike GALR1, which lost nucleotide sensitivity.

Chemical Reactions Analysis

Structural Characteristics

Porcine galanin features the conserved sequence:

Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Ile-Asp-Asn-His-Arg-Ser-Phe-His-Asp-Lys-Tyr-Gly-Leu-Ala-NH₂ . Key structural insights include:

-

C-terminal amidation : Critical for bioactivity, confirmed via chemical detection methods during isolation .

-

NMR-determined conformation : In SDS micelles, porcine galanin adopts three defined β/γ-turn regions (residues 1–5, 7–10, 24–27) with micelle-surface interactions at residues 6–9 and 24–29 .

| Structural Feature | Details | Source |

|---|---|---|

| N-terminal motif (1–15) | Fully conserved across species | |

| Micelle interaction regions | Residues 6–9, 24–29, 18, 21 | |

| Key receptor-binding domain | Residues 1–5 (RMSD: 0.12 Å) |

Receptor Interactions and Signaling Pathways

Galanin exerts effects through three G protein-coupled receptors (GalR1–3):

| Receptor | G-Protein Coupling | Downstream Pathways | Physiological Impact |

|---|---|---|---|

| GalR1 | Gαi/o | ↓ cAMP, ↑ GIRK channels, ↑ ERK1/2 | Inhibits smooth muscle contraction |

| GalR2 | Gαq/11 | ↑ PLC, IP₃, Ca²⁺ release | Stimulates gastric motility |

| GalR3 | Gαi/o | ↓ cAMP, modulates K⁺ channels | Less studied in GI tract |

-

Antagonist interactions : M40 (galanin antagonist) shares identical N-terminal chemical shifts with native galanin, enabling competitive receptor binding .

-

Inactive analog : Ala²-galanin shows structural heterogeneity in the N-terminal region, explaining its inactivity .

Environmental Impact on Chemical Expression

Glyphosate exposure alters galanin receptor expression in porcine intestines:

| Intestinal Region | GALR1 Expression | GALR2 Expression | GALR3 Expression |

|---|---|---|---|

| Duodenum (G2) | ↓ 40% | ↓ 35% (G1) | ↓ 30% (G1) |

| Ileum (G1/G2) | ↑ 25–50% | ↑ 20–45% | ↑ 15% (G2) |

Dosage: G1 = 0.05 mg/kg/day, G2 = 0.5 mg/kg/day glyphosate

Enzymatic and Functional Interactions

-

Smooth muscle effects : Galanin directly contracts rat intestinal smooth muscle via GalR2 and indirectly inhibits peristalsis through GalR1-mediated cholinergic suppression .

-

Co-localization : Partners with VIP, nNOS, and CART in gastric neurons, suggesting synergistic roles in mucosal protection .

Synthetic and Analytical Considerations

-

Detection methods : Immunofluorescence and real-time PCR quantify GAL-IR neurons and receptor mRNA .

-

Peptide synthesis : Requires C-terminal amidation for bioactivity, contrasting with human galanin (30 residues, non-amidated) .

This synthesis of structural, functional, and environmental data underscores porcine galanin’s complexity as a multifunctional peptide with context-dependent chemical behaviors.

Scientific Research Applications

Biological Functions of Galanin

Galanin plays crucial roles in several physiological processes:

- Feeding Behavior and Energy Balance : Research indicates that galanin influences appetite regulation and energy homeostasis. It interacts primarily with the galanin receptor 2 (GALR2), which is predominantly expressed in the hypothalamus, a key brain region for these functions .

- Reproductive Functions : Galanin is involved in the regulation of reproductive hormones, making it a significant peptide for studies on neuroendocrine control of reproduction .

- Smooth Muscle Contraction : Galanin has been shown to contract smooth muscle preparations, suggesting its role in gastrointestinal motility and other smooth muscle-related functions .

Neuroendocrine Research

Galanin's interaction with GALR2 has made it a valuable tool for investigating distinct signaling pathways in neuroendocrine functions. Its selective binding properties suggest potential therapeutic applications for treating metabolic disorders and reproductive dysfunctions .

Metabolic Disorders

Studies have highlighted galanin's potential as a target for obesity research. Its ability to influence feeding behavior positions it as a candidate for developing treatments aimed at obesity and related metabolic disorders .

Reproductive Health

Research indicates that galanin affects myometrial contractility, particularly in inflamed uteri. This suggests its potential use in managing reproductive health issues, such as dysmenorrhea or other uterine disorders .

Glyphosate Impact on Galanin Expression

A study investigated the effects of glyphosate on galanin expression in porcine intestinal neurons. The results demonstrated that low doses of glyphosate altered galanin expression levels, indicating that environmental factors can influence neuropeptide signaling pathways .

| Group | Glyphosate Dose (mg/kg b.w./day) | GAL-LI Neurons (%) |

|---|---|---|

| Control | 0 | 3.65 ± 0.46 |

| G1 | 0.05 | 9.23 ± 0.40 |

| G2 | 0.5 | 15.88 ± 1.01 |

This table summarizes the increase in GAL-like immunoreactive (LI) neurons observed in the small intestine of pigs exposed to glyphosate.

Inflammatory Effects on GALR Expression

Another study focused on the regulatory influence of galanin on GALR1 and GALR2 receptors in porcine myometrium during inflammation. It was found that inflammatory states reduced GALR1 expression while altering contractility responses to galanin application .

| Condition | GALR1 Expression Change | Myometrial Contractility |

|---|---|---|

| Control | Baseline | Normal |

| Inflammation | Decreased | Altered |

Significance in Drug Development

The selective receptor binding characteristics of porcine galanin make it a promising candidate for drug development targeting metabolic and reproductive disorders. Its role in appetite regulation and reproductive hormone modulation highlights its potential therapeutic applications .

Mechanism of Action

Galanin exerts its effects by binding to specific G protein-coupled receptors (GPCRs) known as galanin receptors (GALR1, GALR2, and GALR3). These receptors are widely distributed in the central and peripheral nervous systems. Upon binding to its receptors, galanin activates intracellular signaling pathways, including the inhibition of adenylate cyclase, activation of phospholipase C, and modulation of ion channels . These actions result in the regulation of neurotransmitter release, hormone secretion, and other physiological processes .

Comparison with Similar Compounds

Structural Differences

Porcine vs. Human Galanin

| Feature | Porcine Galanin (pGalanin) | Human Galanin (hGalanin) |

|---|---|---|

| Length | 29 amino acids | 30 amino acids |

| Key Residues | Ile¹⁶ | Val¹⁶ (rs541536020 SNP) |

| Sequence Identity | 100% (residues 1–15) | 100% (residues 1–15) |

| C-Terminal Stability | Less prone to degradation | More prone to degradation |

- The C-terminal truncation in pGalanin (residues 17–29) enhances stability compared to hGalanin, which has an additional residue .

Other Species Variants

- Rat Galanin : Shares 90% sequence identity with pGalanin but exhibits distinct receptor binding profiles in hypothalamic studies .

- Bovine Galanin : Lacks the N-terminal Trp² residue, reducing affinity for GalR1 and GalR2 receptors .

Receptor Binding and Selectivity

Receptor Subtype Affinity

| Receptor | Porcine Galanin (Kd) | Human Galanin (Kd) | Rat Galanin (Kd) |

|---|---|---|---|

| GalR1 | 0.23 ± 0.45 nM (rat membranes) | 1.5 nM (HEK293 cells) | 0.98 nM (hypothalamus) |

| GalR2 | 2.0 ± 1.2 nM (HEK293 cells) | >10 nM | 2.23 nM (hypothalamus) |

| GalR3 | EC50 = 1.5 nM (cAMP assay) | Not reported | Low affinity (IC50 > 100 nM) |

- Key Findings :

- pGalanin binds irreversibly to GalR1 and GalR2 in human basal forebrain and hypothalamus, acting as a full agonist .

- In contrast, hGalanin shows reduced affinity for GalR3, with truncated fragments (e.g., hGalanin(1–16)) losing >100-fold potency .

- Chimeric peptides like M35 and M40 (galanin-substance P hybrids) exhibit higher affinity for hypothalamic GalR1 than pGalanin itself .

Functional Activity in Disease Models

Alzheimer’s Disease

- pGalanin overexpression in transgenic mice replicates AD-like cognitive deficits and cholinergic dysfunction, while hGalanin shows weaker effects due to lower receptor occupancy .

- In human basal forebrain tissues, pGalanin labels 42% more receptors than its antagonist radioligand [¹²⁵I]galantide, suggesting agonist-biased signaling .

Cancer

- In prostate tissues, GalR2 expression inversely correlates with malignancy (40% positivity in benign vs. 2% in metastatic cancer) .

Metabolic Disorders

- pGalanin’s N-terminal domain (residues 1–16) shows similar insulin-inhibitory potency to full-length peptide in pancreatic β-cells, unlike hGalanin fragments .

Pharmacological Tools and Assays

- Radioligand Studies : [¹²⁵I]pGalanin is preferred over [¹²⁵I]hGalanin due to higher specific binding (>70% in basal forebrain vs. 50% for hGalanin) .

- Cell-Based Assays : HEK293-GalR3 cells treated with pGalanin show EC50 = 1.5 nM in cAMP biosensor assays, making it a standard for GalR3 drug screening .

Biological Activity

Galanin, a neuropeptide first isolated from porcine intestinal extracts in 1983, plays a significant role in various physiological functions across mammalian species. This article delves into the biological activity of porcine galanin, highlighting its receptor interactions, physiological effects, and relevant research findings.

Overview of Porcine Galanin

Chemical Structure and Properties

- Molecular Formula : C₁₄₆H₁₉₃N₃₉O₄₀

- CAS Number : 88813-36-9

- Amino Acid Sequence : The peptide consists of 29 amino acids with a C-terminal amide structure, which is crucial for its biological activity .

Receptor Interactions

Porcine galanin acts primarily as an agonist for three known galanin receptor subtypes: GAL1, GAL2, and GAL3. The binding affinities (pKi values) for these receptors are as follows:

Physiological Functions

Galanin is involved in various physiological processes, including:

- Feeding Behavior : It significantly increases food intake when administered centrally .

- Neuroendocrine Regulation : Galanin influences thermoregulation and cellular energy metabolism, impacting overall homeostasis .

- Cognitive Functions : It plays a role in learning and memory, as well as anxiety modulation .

Distribution in the Body

Galanin is widely distributed throughout the central and peripheral nervous systems. Studies have shown high concentrations in the gastrointestinal tract and respiratory systems of pigs, indicating its diverse functional roles .

Case Studies and Experimental Evidence

- Feeding Studies :

- Cardiovascular Effects :

- Neurological Impact :

Summary of Biological Activities

Q & A

Q. How can in silico modeling complement experimental studies of porcine galanin-receptor interactions?

- Methodological Answer : Molecular dynamics simulations (e.g., using GROMACS) predict binding pocket conformations. Docking studies with porcine galanin analogs (e.g., D-amino acid substitutions) identify residues critical for receptor activation. Validate predictions with alanine-scanning mutagenesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.